molecular formula C20H21N3O2S B2402896 Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate CAS No. 1797725-40-6

Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2402896
CAS No.: 1797725-40-6
M. Wt: 367.47
InChI Key: JUELWBHWFNEDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl group attached to a carbamate moiety, which is further linked to a piperidine ring substituted with a benzo[d]thiazole group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base. The resulting benzo[d]thiazole is then reacted with piperidine-4-carboxaldehyde to form an imine intermediate, which is subsequently reduced to the corresponding amine. Finally, the amine is treated with phenyl isocyanate to yield the target compound.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen functionalities.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce nitro groups or carbonyl compounds.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of phenolic compounds or carboxylic acids.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of alkylated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity.

Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein binding.

Medicine: Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate has shown promise in drug discovery, particularly in the development of anti-inflammatory and analgesic agents.

Industry: Its unique chemical properties make it useful in the manufacturing of specialty chemicals and materials.

Comparison with Similar Compounds

  • Benzothiazole derivatives: These compounds share the benzo[d]thiazole core and are known for their diverse biological activities.

  • Piperidine derivatives: Compounds containing piperidine rings are often used in pharmaceuticals due to their ability to interact with biological targets.

Uniqueness: Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

phenyl N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-20(25-16-6-2-1-3-7-16)21-14-15-10-12-23(13-11-15)19-22-17-8-4-5-9-18(17)26-19/h1-9,15H,10-14H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUELWBHWFNEDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)OC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.